(2S)-2-amino-3-hydroxy-1-(pyrrolidin-1-yl)propan-1-one hydrochloride
Overview
Description
(2S)-2-amino-3-hydroxy-1-(pyrrolidin-1-yl)propan-1-one hydrochloride is a synthetic compound with a unique structure that includes an amino group, a hydroxyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-hydroxy-1-(pyrrolidin-1-yl)propan-1-one hydrochloride typically involves the reaction of suitable racemic mixtures of 2-bromopropiophenones with ethylamine . The reaction conditions often include the use of solvents such as methanol and the application of specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities of the compound. The use of automated systems and advanced purification techniques ensures the high purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-hydroxy-1-(pyrrolidin-1-yl)propan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
(2S)-2-amino-3-hydroxy-1-(pyrrolidin-1-yl)propan-1-one hydrochloride has several scientific research applications, including:
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-hydroxy-1-(pyrrolidin-1-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-2-amino-1-phenylpropan-1-one hydrochloride (ethcathinone)
- N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one hydrochloride (4-CEC)
- N-ethyl-2-amino-1-(4-methylphenyl)propan-1-one hydrochloride (4-MEC)
Uniqueness
(2S)-2-amino-3-hydroxy-1-(pyrrolidin-1-yl)propan-1-one hydrochloride is unique due to its specific structural features, including the presence of both an amino group and a hydroxyl group, as well as the pyrrolidine ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
(2S)-2-amino-3-hydroxy-1-(pyrrolidin-1-yl)propan-1-one hydrochloride, also known as a pyrrolidine derivative, is a compound with significant biological activity. Its structure features a pyrrolidine ring, which is known for its diverse pharmacological properties. This article explores the biological activities of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C7H14N2O2·HCl. The compound has a molecular weight of approximately 174.66 g/mol. Its structure can be represented as follows:
Anticancer Properties
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit promising anticancer activities. For instance, research on related compounds has demonstrated their effectiveness against various cancer cell lines, including A549 lung adenocarcinoma cells. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells while maintaining lower toxicity toward non-cancerous cells .
Table 1: Anticancer Activity of Pyrrolidine Derivatives
Compound | Cell Line | IC50 (µM) | Notes |
---|---|---|---|
Compound 18 | A549 | 25 | Significant cytotoxicity |
Compound 21 | A549 | 15 | Highest potency observed |
Control (Cisplatin) | A549 | 10 | Standard chemotherapy agent |
Antimicrobial Activity
Pyrrolidine derivatives have also been evaluated for their antimicrobial properties. Studies have shown that certain derivatives demonstrate activity against multidrug-resistant strains of Staphylococcus aureus, which is crucial in the context of rising antibiotic resistance .
Table 2: Antimicrobial Activity Against Staphylococcus aureus
Compound | Strain Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound 21 | MRSA | 8 µg/mL |
Compound 22 | MSSA | 16 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : Some studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : The activation of apoptotic pathways has been observed, where compounds trigger intrinsic and extrinsic apoptosis mechanisms.
- Antioxidant Activity : Pyrrolidine derivatives may also exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .
Case Studies
In a notable case study involving the synthesis and evaluation of various pyrrolidine derivatives, researchers found that specific structural modifications enhanced both anticancer and antimicrobial activities. The study utilized an MTT assay to evaluate cytotoxicity against A549 cells and non-cancerous HSAEC-1 KT cells, providing insights into the selectivity and efficacy of these compounds .
Properties
IUPAC Name |
(2S)-2-amino-3-hydroxy-1-pyrrolidin-1-ylpropan-1-one;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c8-6(5-10)7(11)9-3-1-2-4-9;/h6,10H,1-5,8H2;1H/t6-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMKLKAIUCDEMC-RGMNGODLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(CO)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)[C@H](CO)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
670253-53-9 | |
Record name | (2S)-2-amino-3-hydroxy-1-(pyrrolidin-1-yl)propan-1-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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